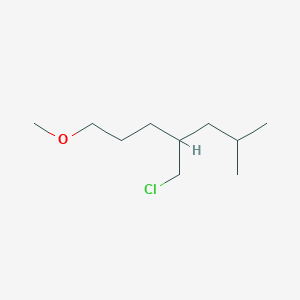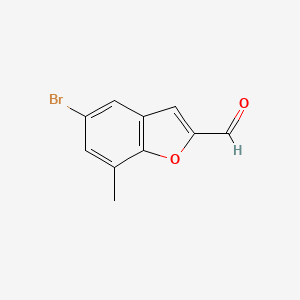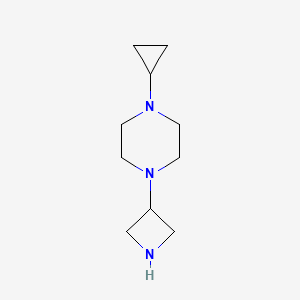
5-Phenylpent-4-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpent-4-en-1-amine is an organic compound with the molecular formula C11H15N. It is a primary amine with a phenyl group attached to the fourth carbon of a pentene chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic amine, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Phenylpent-4-en-1-amine can be synthesized through several methods. One common approach is the reductive amination of 5-phenylpent-4-en-1-one. This involves the reaction of the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Another method involves the nucleophilic substitution of 5-phenylpent-4-en-1-bromide with ammonia or an amine. This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 5-phenylpent-4-en-1-aldehyde is another potential method. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives under different conditions.
Reduction: The double bond in the pentene chain can be reduced to form 5-phenylpentan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitro-5-phenylpent-4-en-1-amine, 5-phenylpent-4-en-1-nitrile.
Reduction: 5-Phenylpentan-1-amine.
Substitution: N-acyl-5-phenylpent-4-en-1-amine, N-sulfonyl-5-phenylpent-4-en-1-amine.
Aplicaciones Científicas De Investigación
5-Phenylpent-4-en-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Phenylpent-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as a ligand for certain receptors, modulating signal transduction pathways. The phenyl group can enhance its binding affinity to aromatic amino acids in protein active sites .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpent-4-en-1-yne: Similar structure but with a triple bond instead of a double bond.
5-Phenylpent-1-en-4-yne: Another structural isomer with a different position of the double and triple bonds.
Uniqueness
5-Phenylpent-4-en-1-amine is unique due to its combination of an aromatic ring and an aliphatic amine, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(E)-5-phenylpent-4-en-1-amine |
InChI |
InChI=1S/C11H15N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10,12H2/b9-5+ |
Clave InChI |
PNXDDJPALLQFMY-WEVVVXLNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CCCN |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


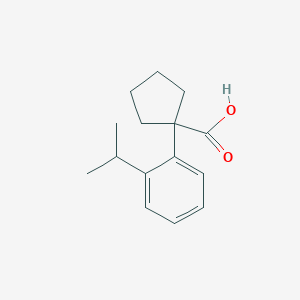
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
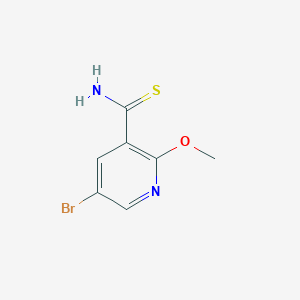
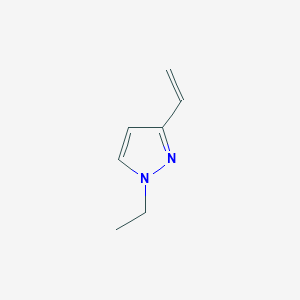
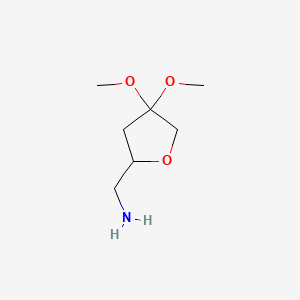
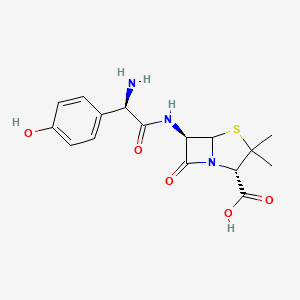

![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
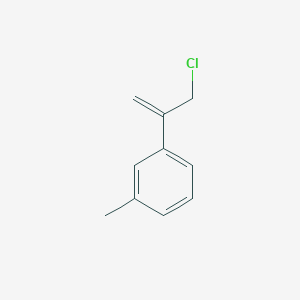
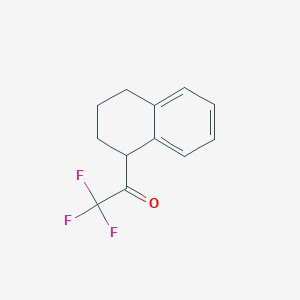
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
